molecular formula C6H11N3O2 B582130 4-Azidobutanol 1-Acetate CAS No. 172468-38-1

4-Azidobutanol 1-Acetate

Cat. No.: B582130
CAS No.: 172468-38-1
M. Wt: 157.173
InChI Key: TUBSQBYXMAZRNV-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an azide group (-N₃) attached to a butyl acetate backbone, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

4-Azidobutanol 1-Acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocycles and bioactive compounds.

    Biology: Employed in bioconjugation techniques, such as labeling biomolecules with fluorescent tags via click chemistry.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Future Directions

While specific future directions for 4-Azidobutyl acetate are not mentioned in the available literature, the field of azide chemistry is a rapidly developing area with potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidobutanol 1-Acetate typically involves the reaction of 4-bromobutyl acetate with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion (N₃⁻) displaces the bromide ion (Br⁻) from the butyl acetate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Azidobutanol 1-Acetate undergoes various chemical reactions, including:

    Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming new C-N bonds.

Common Reagents and Conditions:

    Reducing Agents: LiAlH₄, Pd/C, H₂

    Solvents: DMSO, CH₃CN

    Catalysts: Copper(I) iodide (CuI) for cycloaddition reactions

Major Products:

    Primary Amines: Formed from the reduction of the azide group

    Triazoles: Formed from cycloaddition reactions with alkynes

Mechanism of Action

The mechanism of action of 4-Azidobutanol 1-Acetate primarily involves the reactivity of the azide group. In bioconjugation and click chemistry applications, the azide group reacts with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules . The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated.

Comparison with Similar Compounds

    4-Azidobutylamine: Similar structure but with an amine group instead of an acetate group.

    4-Azidobutanal: Contains an aldehyde group instead of an acetate group.

    4-Azidobutanol: Contains a hydroxyl group instead of an acetate group.

Uniqueness: 4-Azidobutanol 1-Acetate is unique due to its combination of the azide group and the acetate ester, which provides distinct reactivity and solubility properties. This makes it particularly useful in organic synthesis and bioconjugation applications.

Properties

IUPAC Name

4-azidobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(10)11-5-3-2-4-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBSQBYXMAZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 500 mL flask was added 5.0 g (33 mmol, 1.0 eq) of 4-chlorobutylacetate and dissolved in 100 mL of DMF. Next 2.6 g (40 mmol, 1.2 eq) of sodium azide was added by a glass pipette. A water condenser was placed onto the flask and the reaction heated to 80° C. for 16 hr with stirring. The reaction was then cooled to room temperature and quenched with 300 mL of water to dissolve the sodium salts. The aqueous solution was extracted with diethyl ether 3×100 mL. The organic layers were combined and dried with MgSO4. The solution was filtered and concentrated under vacuum with no external heat, resulting in 4-azido-1-butylacetate (4.22), which was carried onto the next step without further purification; 1H NMR (CDCl3, 300 MHz): δ: 4.04 (t, J=6.0 Hz, 2H), 3.27 (t, J=6.2 Hz, 2H), 2.00 (s, 3H), 1.76-1.52 (m, 4H). 13C NMR (75 MHz, CDCl3) δ: 170.82, 63.55, 50.84, 25.73, 25.39, 20.73. 81% yield, clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Customer
Q & A

Q1: What is the role of 4-azidobutyl acetate in the synthesis of acyclovir analogs?

A1: 4-Azidobutyl acetate serves as a reagent in a [3+2] cycloaddition reaction with a 2-O-propargyl derivative of nicotinonitrile []. This reaction results in the formation of a 1,2,3-triazole ring, which is a key structural feature in the final acyclovir analogs. Essentially, 4-azidobutyl acetate acts as a building block to introduce the desired triazole moiety into the target molecules.

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